![molecular formula C13H15ClN2O2 B2581093 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide CAS No. 2411292-09-4](/img/structure/B2581093.png)
2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings, and is substituted with a chloro group and a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate carboxylic acid derivative. For instance, 2-aminophenol can react with 4-methylbenzoic acid under dehydrating conditions to form 4-methyl-1,3-benzoxazole .
-
Alkylation: : The benzoxazole derivative is then alkylated using an appropriate alkyl halide. In this case, 2-chloroethylamine can be used to introduce the 2-chloroethyl group at the nitrogen atom of the benzoxazole ring .
-
Amidation: : The final step involves the reaction of the alkylated benzoxazole with propanoyl chloride to form the desired propanamide derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloro group in 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides .
-
Oxidation and Reduction: : The benzoxazole ring can be subjected to oxidation and reduction reactions. For example, oxidation with strong oxidizing agents can lead to the formation of N-oxides, while reduction can yield amines .
-
Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoxazole derivatives.
Oxidation: N-oxides of the benzoxazole ring.
Reduction: Amines and reduced benzoxazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, inhibiting DNA replication and transcription. The chloro group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition . The propanamide moiety can enhance the compound’s binding affinity to its targets by forming hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[2-(1,3-benzoxazol-2-yl)ethyl]propanamide: Lacks the methyl group on the benzoxazole ring, which may affect its biological activity and binding affinity.
2-Chloro-N-[2-(4-methyl-1,3-benzothiazol-2-yl)ethyl]propanamide: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, which can alter its chemical reactivity and biological properties.
2-Chloro-N-[2-(4-methyl-1,3-benzimidazol-2-yl)ethyl]propanamide: Contains an additional nitrogen atom in the heterocyclic ring, potentially affecting its pharmacokinetics and dynamics.
Uniqueness
The presence of the 4-methyl group on the benzoxazole ring in 2-Chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide enhances its lipophilicity, potentially improving its cell membrane permeability and bioavailability. The chloro group provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-N-[2-(4-methyl-1,3-benzoxazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-4-3-5-10-12(8)16-11(18-10)6-7-15-13(17)9(2)14/h3-5,9H,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXVFHGVVRRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)
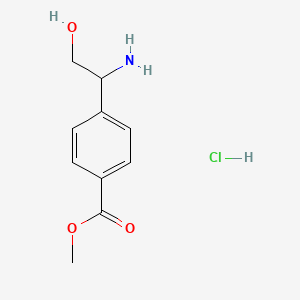
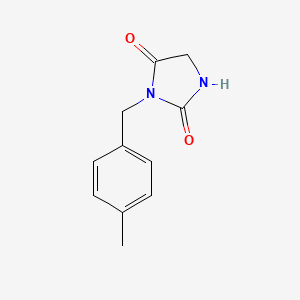
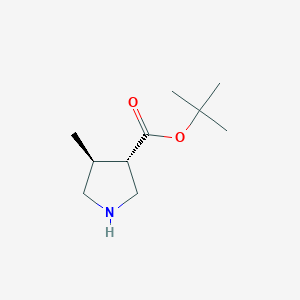
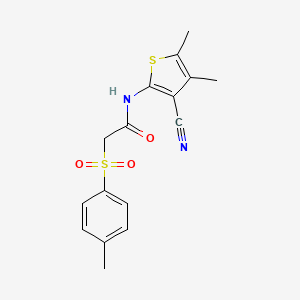
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2581020.png)
![(E)-2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2581022.png)
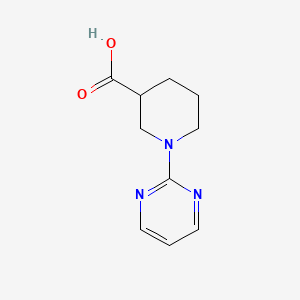
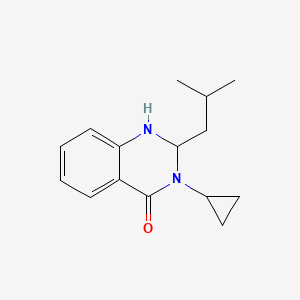
amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)
![tert-butyl N-{hexahydro-1H-furo[3,4-b]pyrrol-3-yl}carbamate](/img/structure/B2581029.png)
![4-{[(4-chlorophenyl)methoxy]methyl}-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2581031.png)
![2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2581032.png)
![N-(2-{[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2581033.png)
